molecular formula C9H14N2 B3260847 N-butylpyridin-2-amine CAS No. 33525-72-3

N-butylpyridin-2-amine

Cat. No. B3260847
CAS RN: 33525-72-3
M. Wt: 150.22 g/mol
InChI Key: ZBNJVQZTBKMTRK-UHFFFAOYSA-N
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Description

“N-butylpyridin-2-amine” is a chemical compound with the CAS number 33525-72-3. It is also known by other names such as 2-(1-butylamino)pyridine, N-Butyl-2-pyridinamine, and N-Butyl-2-pyridylamine .


Molecular Structure Analysis

“this compound” has a molecular weight of 150.22 g/mol . Its IUPAC name is N-butyl-N-(2-pyridinyl)amine . The InChI code is 1S/C9H14N2/c1-2-3-7-10-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H,10,11) and the InChI key is ZBNJVQZTBKMTRK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 38-40°C . It has a molecular weight of 150.22 g/mol . The compound has a XLogP3 value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

1. Catalysis and Polymerization

  • Aryl-Cl Activation and Hydrosilane Polymerization : N-butylpyridin-2-amine derivatives were used in synthesizing Group 10 metal aminopyridinato complexes. These complexes showed promise as catalysts for aryl chloride activation in Suzuki cross-coupling reactions and as catalysts for the polymerization of MeH2SiSiH2Me to produce poly(methylsilane) (Deeken et al., 2006).

2. Synthesis of Derivatives

  • C2 Amination of Pyridine : this compound was synthesized using a method involving sodium hydride and lithium iodide. This process is significant in the context of organic syntheses involving pyridine derivatives (Pang, 2021).
  • Synthesis of N-arylpyridin-2-amines : A copper-mediated process was developed for synthesizing N-arylpyridin-2-amine derivatives from 2-aminopyridine and aryl boronic acids (Chen et al., 2015).

3. Electrochemiluminescence Activity

  • Investigation of ECL of Amines : The study investigated the electrochemiluminescence (ECL) of various amines, including derivatives of this compound, highlighting their potential application in electrochemical sensors and analyses (Han et al., 2010).

4. Pharmaceutical Research

  • Arene Amination via Photoredox Catalysis : this compound derivatives were involved in a study on aromatic carbon-hydrogen functionalization, which is significant in pharmaceutical research for forming carbon-nitrogen bond motifs (Romero et al., 2015).

5. Biological and Chemical Significance

  • Synthesis of Bioactive Compounds : 2-Aminopyridines, including this compound, are crucial in synthesizing bioactive natural products and medicinally important compounds. This study discussed methods for their preparation and subsequent C-C cross-coupling reactions (Bolliger et al., 2011).

6. Photolabile Caging Groups

  • Ruthenium(II) bipyridyl complexes : These complexes, including those with this compound, were studied for their potential as photolabile protecting groups, useful in the controlled release of biological compounds upon exposure to light (Zayat et al., 2006).

Safety and Hazards

“N-butylpyridin-2-amine” is associated with certain hazards. The GHS pictograms indicate that it is a warning substance (GHS07) . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

N-butylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-3-7-10-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNJVQZTBKMTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314190
Record name N-Butyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33525-72-3
Record name N-Butyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33525-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-aminopyridine (5.0 g) was dissolved in chloroform (40 mL) and acetic acid (10 mL), and n-butyraldehyde (4.2 g) was added, then stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (16.9 g) was added and stirred at room temperature for three hours. Ethyl acetate (300 mL) was added to the reaction solution, and the organic layer was washed with saturated aqueous solution of sodium hydrogen carbonate (200 mL) and saturated sodium chloride solution (50 mL). After drying on anhydrous sodium sulfate, filtration, and vacuum concentration, the residue was purified by silica gel flash column chromatography (developing solvent: n-hexane:ethyl acetate=2:1) to give the above-identified compound (2.7 g, yield 34%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
4.2 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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